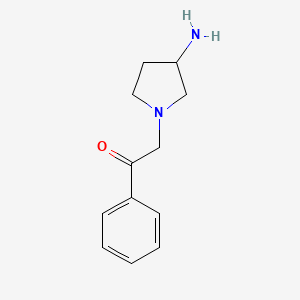
2-(3-氨基吡咯烷-1-基)-1-苯乙酮
描述
The compound “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another common approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is not specified in the search results.Molecular Structure Analysis
The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a core structure in “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one”, is a versatile scaffold in medicinal chemistry. It’s widely used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can be instrumental in developing new drugs with target selectivity, optimizing the binding mode to enantioselective proteins, and enhancing the biological profile of drug candidates.
Polymer Synthesis
In the field of polymer science, the aminopyrrolidine structure can be utilized to synthesize novel polymers with unique properties. It can serve as a monomer that imparts flexibility and durability when incorporated into polymer chains. The presence of both amine and ketone functional groups allows for cross-linking, which can be exploited to create polymers with specific characteristics for industrial applications .
Bioconjugation Studies
Bioconjugation involves attaching two molecules to form a hybrid that retains the biological activity of both. “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” can be used in bioconjugation studies due to its reactive amine group, which can form stable linkages with biomolecules. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .
Chiral Separation Techniques
The compound’s chiral center makes it valuable in the separation of enantiomers, which is crucial in the pharmaceutical industry where the biological activity of drugs can vary significantly between enantiomers. Techniques such as capillary electrophoresis and high-performance liquid chromatography can utilize derivatives of this compound as chiral selectors to achieve high-resolution enantiomeric separation .
属性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNFDOQYWDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)

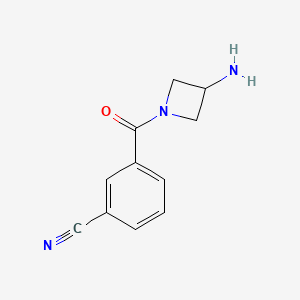



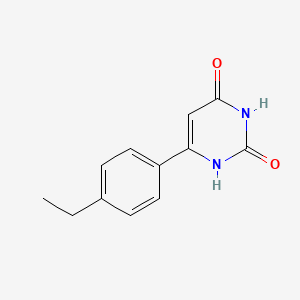

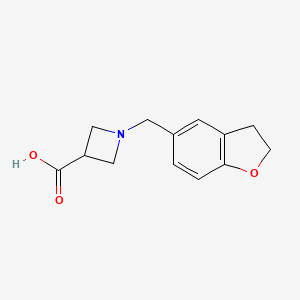
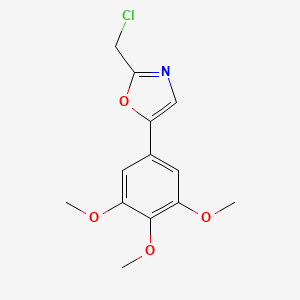
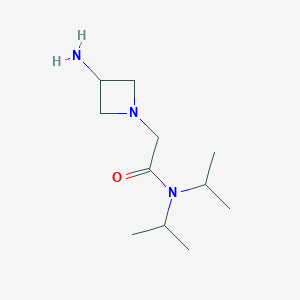
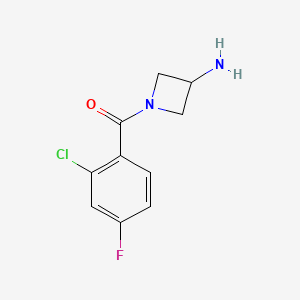
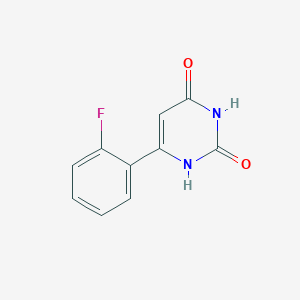
![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)